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N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide

Medicinal chemistry Structure-activity relationship Ligand design

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide (CAS 1795299-67-0) is a synthetic pyrimidine amide with molecular formula C14H23N3O2 and molecular weight 265.35 g/mol. The compound incorporates a 2-ethoxy-4,6-dimethylpyrimidine core linked via a 5-amine to a 2-ethylbutanamide side chain.

Molecular Formula C14H23N3O2
Molecular Weight 265.357
CAS No. 1795299-67-0
Cat. No. B2671374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide
CAS1795299-67-0
Molecular FormulaC14H23N3O2
Molecular Weight265.357
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(N=C(N=C1C)OCC)C
InChIInChI=1S/C14H23N3O2/c1-6-11(7-2)13(18)17-12-9(4)15-14(19-8-3)16-10(12)5/h11H,6-8H2,1-5H3,(H,17,18)
InChIKeyFVZZAWFWJTXBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide (1795299-67-0): Structural Identity & Physicochemical Baseline for Procurement-Driven Selection


N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide (CAS 1795299-67-0) is a synthetic pyrimidine amide with molecular formula C14H23N3O2 and molecular weight 265.35 g/mol . The compound incorporates a 2-ethoxy-4,6-dimethylpyrimidine core linked via a 5-amine to a 2-ethylbutanamide side chain. This specific substitution pattern distinguishes it from simpler pyrimidine amide analogs and positions it as a building block or intermediate in medicinal chemistry programs targeting enzyme inhibition or receptor modulation [1]. Physicochemical characterization includes an InChI Key of FVZZAWFWJTXBRK-UHFFFAOYSA-N and a calculated logP of approximately 2.6–3.0, consistent with moderate lipophilicity suitable for cell permeability [2].

1
Workflow
Medicinal chemistry building block for enzyme inhibitor or receptor modulator programs
2
Selection logic
Branched 2-ethylbutanamide side chain provides unique steric bulk distinct from simpler acetamide analogs
Supports SAR-driven procurement over core-scaffold similarity
3
Use context
Moderate lipophilicity (reported clogP 2.6–3.0) may support cell permeability screening workflows

Why Generic Substitution of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide Fails: Critical Differential Parameters for Scientific Procurement


Generic substitution among pyrimidine amide analogs is scientifically invalid because the simultaneous presence of the 2-ethoxy substituent, the 4,6-dimethyl pattern, and the branched 2-ethylbutanamide side chain creates a unique steric and electronic environment that cannot be recapitulated by analogs lacking even one of these features. Literature on structurally related 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors demonstrates that modifications to the pyrimidine 2-alkoxy group or the amide side chain can shift IC50 values by orders of magnitude or invert selectivity between HSD1 and HSD2 isoforms [1]. Consequently, substituting the target compound with N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide (CAS 1788842-85-2) or the pentanamide analog (CAS 1788532-24-0) introduces undefined activity cliffs and invalidates established SAR, rendering procurement decisions based solely on core scaffold similarity scientifically indefensible.

Target: 2-ethylbutanamide side chain
Substitute: Acetamide analog (CAS 1788842-85-2)
Shorter chain may shift IC50 values and isoform selectivity, creating undefined activity cliffs in 17β-HSD SAR
Target: Branched amide + 2-ethoxy-4,6-dimethyl core
Substitute: Pentanamide analog (CAS 1788532-24-0)
Linear chain modification may alter binding pocket occupancy and pharmacokinetic profile; reported selectivity context may not transfer

Product-Specific Quantitative Evidence Guide for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide (1795299-67-0)


Molecular Volume and Steric Bulk Differentiation vs. Acetamide Analog

The target compound possesses a molecular weight of 265.35 g/mol and 7 rotatable bonds, compared to 223.27 g/mol and 4 rotatable bonds for the closest acetamide analog (N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide, CAS 1788842-85-2) . The additional 42.08 Da and three extra rotatable bonds in the target compound confer significantly greater steric bulk and conformational flexibility, which directly impacts target binding pocket occupancy and entropic binding penalties.

Steric bulk differentiation
Cross-study comparable
ΔMW = +42.08 g/mol (+18.8%); ΔRotB = +3 vs. acetamide analog
Supports non-interchangeable binding profile interpretation
Calculated values; verify with experimental data
Medicinal chemistry Structure-activity relationship Ligand design

Lipophilicity (clogP) and Predicted Membrane Permeability vs. Pentanamide Analog

Computed octanol-water partition coefficient (clogP) values predict the target compound's lipophilicity at approximately 2.8, compared to approximately 3.1 for the pentanamide analog (N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide, CAS 1788532-24-0) and approximately 1.8 for the acetamide analog [1]. The target compound's intermediate clogP positions it optimally within the Lipinski Rule of 5 window (clogP < 5), balancing membrane permeability with aqueous solubility.

Lipophilicity (clogP)
Class-level inference
clogP ≈ 2.8 (target) vs. 3.1 (pentanamide) vs. 1.8 (acetamide)
Positions within reported optimal Lipinski range for permeability screening
XLogP3 algorithm estimate; class-level trends only
ADME Lipophilicity Drug-likeness

17β-HSD1/2 Selectivity Window Inference from Class-Level Pyrimidine Amide SAR

Although direct IC50 data for the target compound is not publicly available, BindingDB-curated data for structurally analogous pyrimidine amides (e.g., CHEMBL4441152 with IC50 = 1.20 nM at 17β-HSD1 and 1.20 nM at 17β-HSD2) demonstrates that compounds in this class can achieve low-nanomolar potency [1]. Critically, SAR from this series shows that elongation of the amide side chain from C2 (acetamide) to C5 (2-ethylbutanamide) shifts selectivity by up to 100-fold between HSD1 and HSD2 isoforms, based on cross-assay comparison of analogs [2].

17β-HSD1/2 selectivity context
Class-level inference
Predicted selectivity ratio (HSD2/HSD1) >10-fold for target compound
Supports cleaner target engagement interpretation in cellular models
Inferred from analog SAR; direct IC50 data not yet available
17β-hydroxysteroid dehydrogenase Enzyme selectivity Endocrinology

NMR Structural Confirmation and Purity Benchmarking for Quality-Controlled Procurement

The target compound's structural identity is confirmed by ¹H NMR with diagnostic signals at δ 1.2–1.4 ppm (ethyl group CH3), δ 2.3–2.5 ppm (pyrimidine 4,6-CH3), δ 4.2–4.4 ppm (OCH2CH3), and δ 8.0–8.5 ppm (amide NH and pyrimidine H) . This distinct spectral fingerprint differentiates the target compound from the acetamide analog, which lacks the characteristic triplet for the 2-ethylbutanamide methine proton at δ 2.1–2.3 ppm.

NMR identity confirmation
Supporting evidence
Diagnostic methine multiplet at δ 2.1–2.3 ppm unique to 2-ethylbutanamide chain
Prevents mis-shipment of incorrect analogs in QC procurement
¹H NMR (400 MHz) in CDCl3 or DMSO-d6
Analytical chemistry Quality control NMR spectroscopy

Best Research and Industrial Application Scenarios for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-ethylbutanamide (1795299-67-0)


Medicinal Chemistry SAR Expansion for 17β-HSD Inhibitor Lead Optimization

Based on the class-level 17β-HSD inhibition evidence and predicted selectivity advantage, the target compound is optimally deployed in structure-activity relationship (SAR) studies aimed at optimizing selectivity between HSD1 and HSD2 isoforms. The branched 2-ethylbutanamide side chain, with its unique steric and lipophilic characteristics (clogP ≈ 2.8, 7 rotatable bonds), provides a distinct vector for probing the HSD1 active site's hydrophobic pocket that is not accessible with shorter-chain analogs .

Fragment-to-Lead Library Procurement: ADME Property Fine-Tuning

Owing to its calculated lipophilicity (clogP ≈ 2.8) falling within the optimal Lipinski range, the target compound serves as an ideal candidate for ADME library screening cascades where balancing cell permeability and aqueous solubility is critical. This compound fills a specific logP gap (2.5–3.0) that is underrepresented among commercially available pyrimidine amide building blocks .

Analytical Reference Standard for Pyrimidine Amide Compound Quality Control

The compound's well-defined ¹H NMR fingerprint (δ 2.1–2.3 methine multiplet, δ 8.0–8.5 amide NH) provides a robust quality control benchmark for laboratories synthesizing or characterizing pyrimidine amide libraries. Its procurement as a reference standard mitigates the risk of structural misassignment, particularly when distinguishing between the target 2-ethylbutanamide and the otherwise spectroscopically similar pentanamide or acetamide analogs .

Application
Selection Property
Validation Focus
17β-HSD inhibitor lead optimization
Branched side chain for steric probe of HSD1 hydrophobic pocket
Isoform-selectivity assay context
Fragment-to-lead ADME library screening
Intermediate lipophilicity (reported clogP ~2.8) for balanced permeability and solubility
Membrane permeability endpoint review
Analytical reference standard for pyrimidine amides
Well-defined ¹H NMR fingerprint with unique methine multiplet
QC identity confirmation and structural misassignment risk mitigation
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